7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is notable for its fused bicyclic structure, which combines thiazole and pyridazinone moieties. The compound is substituted at the 7-position with a furan-2-yl group, at the 2-position with a morpholino ring (a six-membered amine-containing heterocycle), and at the 5-position with a phenethyl chain.
Properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-20-18-19(29-21(22-18)24-10-13-27-14-11-24)17(16-7-4-12-28-16)23-25(20)9-8-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUZJPGBOLAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one with analogous thiazolo-fused heterocycles, focusing on structural variations, synthetic routes, and bioactivity trends.
Core Structure Modifications
Compound A: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (from )
- Core: Thiazolo[4,5-d]pyrimidine (vs. thiazolo[4,5-d]pyridazinone in the target compound).
- Substituents : 7-phenyl, 5-thioxo, and a coumarin-derived hydroxy-oxo group.
- Synthesis : Microwave-assisted or conventional condensation of 3-phenylisothiazolidin-4-one with benzaldehyde and thiourea in DMF/acetic acid .
Compound B : 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (from )
- Core: Identical thiazolo[4,5-d]pyridazinone scaffold.
- Substituents: 5-(2-methylbenzyl) and 2-piperidinyl (vs. 5-phenethyl and 2-morpholino in the target compound).
Substituent-Driven Pharmacological Differences
- Morpholino vs. Piperidinyl at Position 2: Morpholino (target compound): Enhances water solubility due to its oxygen atom and may improve metabolic stability.
Phenethyl vs. 2-Methylbenzyl at Position 5 :
- Furan-2-yl vs. Phenyl at Position 7: Furan-2-yl (target compound): Electron-rich oxygen heterocycle may engage in hydrogen bonding or π-stacking with biological targets.
Research Findings and Implications
- Antitumor Potential: Compound A’s thiazolo[4,5-d]pyrimidine core with a coumarin substituent showed moderate antitumor activity in vitro, suggesting that the target compound’s pyridazinone core and furan substitution may offer distinct mechanisms (e.g., kinase inhibition or DNA intercalation) .
- Enzyme Inhibition: Morpholino-substituted analogs (like the target compound) are frequently explored as kinase inhibitors (e.g., PI3K/AKT/mTOR pathway), whereas piperidinyl derivatives (Compound B) are often associated with GPCR modulation .
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